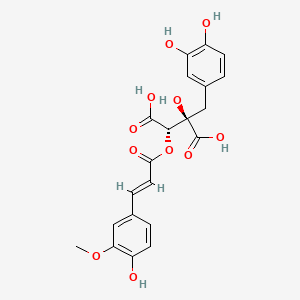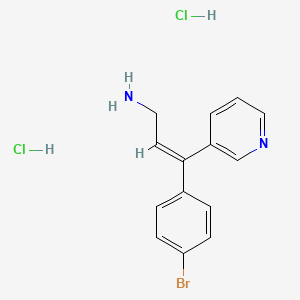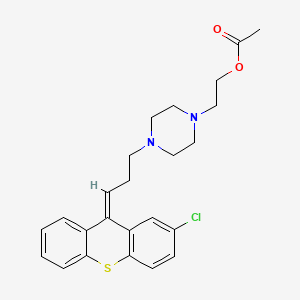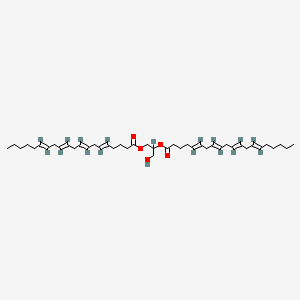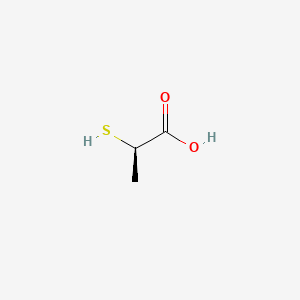
(R)-2-mercaptopropanoic acid
説明
®-2-Mercaptopropanoic acid, also known as ®-thiolactic acid, is an organic compound with the molecular formula C3H6O2S. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a thiol group (-SH) and a carboxylic acid group (-COOH) attached to a central carbon atom. The ®-configuration indicates the specific spatial arrangement of these groups around the chiral center.
準備方法
Synthetic Routes and Reaction Conditions: ®-2-Mercaptopropanoic acid can be synthesized through several methods. One common approach involves the reaction of ®-2-chloropropanoic acid with sodium hydrosulfide (NaHS) under basic conditions. The reaction proceeds as follows:
(R)-2-chloropropanoic acid+NaHS→(R)-2-mercaptopropanoic acid+NaCl
Another method involves the reduction of ®-2-mercaptoacetone using sodium borohydride (NaBH4) in an aqueous solution.
Industrial Production Methods: Industrial production of ®-2-mercaptopropanoic acid typically involves the biocatalytic reduction of ®-2-mercaptoacetone using specific enzymes. This method is preferred due to its high enantioselectivity and environmentally friendly nature.
Types of Reactions:
Oxidation: ®-2-Mercaptopropanoic acid can undergo oxidation to form ®-2-sulfinopropanoic acid or ®-2-sulfonopropanoic acid, depending on the oxidizing agent and conditions used.
Reduction: The compound can be reduced to ®-2-hydroxypropanoic acid using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thiol group can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: ®-2-sulfinopropanoic acid, ®-2-sulfonopropanoic acid.
Reduction: ®-2-hydroxypropanoic acid.
Substitution: Various substituted propanoic acids depending on the substituent introduced.
科学的研究の応用
®-2-Mercaptopropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate for enzyme assays.
Medicine: It has potential therapeutic applications due to its antioxidant properties and ability to chelate heavy metals.
Industry: ®-2-Mercaptopropanoic acid is used in the production of polymers, resins, and as a stabilizer in various industrial processes.
作用機序
The mechanism of action of ®-2-mercaptopropanoic acid involves its thiol group, which can undergo redox reactions and form disulfide bonds. This property allows it to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. Additionally, the compound can chelate heavy metals, forming stable complexes that are excreted from the body.
類似化合物との比較
(S)-2-Mercaptopropanoic acid: The enantiomer of ®-2-mercaptopropanoic acid with similar chemical properties but different biological activities.
Cysteine: An amino acid with a thiol group, similar in structure but with an amino group instead of a carboxylic acid group.
3-Mercaptopropanoic acid: A structural isomer with the thiol group on the third carbon instead of the second.
Uniqueness: ®-2-Mercaptopropanoic acid is unique due to its specific chiral configuration, which imparts distinct biological activities and enantioselective properties in chemical reactions. Its ability to act as both an antioxidant and a chelating agent makes it valuable in various scientific and industrial applications.
特性
IUPAC Name |
(2R)-2-sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2S/c1-2(6)3(4)5/h2,6H,1H3,(H,4,5)/t2-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNLUUOXGOOLSP-UWTATZPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427592 | |
| Record name | (2R)-2-sulfanylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33178-96-0 | |
| Record name | (2R)-2-Mercaptopropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33178-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-2-sulfanylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


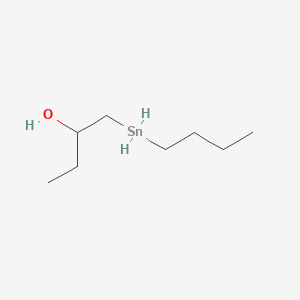
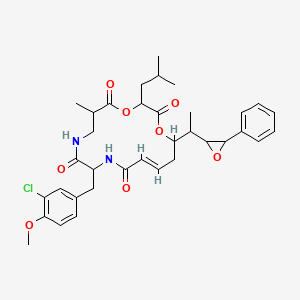

![1,7-Dimethyl-7-(4-methylpent-3-enyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B1240211.png)
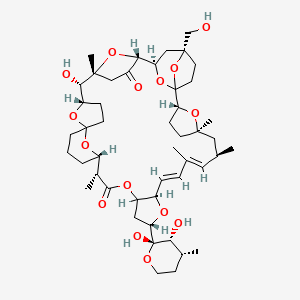
![1-acetyloxyethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-[(Z)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1240216.png)
![(E)-But-2-enedioic acid;3-(2-methylpropyl)-7-propan-2-ylspiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclohexane]](/img/structure/B1240217.png)
![(Z)-But-2-enedioic acid;2-[4-(9-fluoro-3-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol](/img/structure/B1240218.png)
![4-[(Z,1S)-1-(2-carboxyethylsulfanyl)-11-phenylundec-2-enyl]-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B1240219.png)
